![molecular formula C14H12O4 B14289057 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol CAS No. 119229-96-8](/img/structure/B14289057.png)
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is an organic compound with the molecular formula C14H12O4. It is a member of the polyphenol family, characterized by the presence of multiple hydroxyl groups attached to aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 1,2,4-trihydroxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and 1,2,4-trihydroxybenzene in the presence of a base such as sodium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon double bond (ethenyl group) between the two aromatic rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4-triol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains an aldehyde group instead of the ethenyl group, leading to different reactivity and applications.
Resveratrol: A well-known polyphenol with similar antioxidant and anti-inflammatory properties but a different chemical structure.
Uniqueness
6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol is unique due to its combination of hydroxyl and ethenyl groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
119229-96-8 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
6-[2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H |
Clave InChI |
WREAQMXXCUARJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



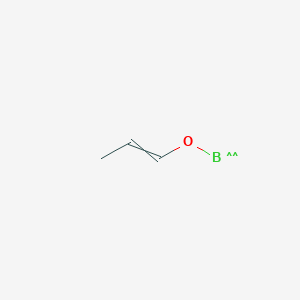
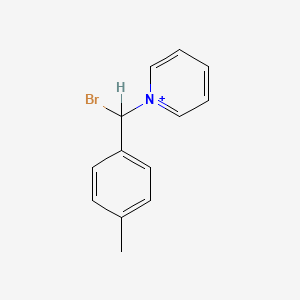
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
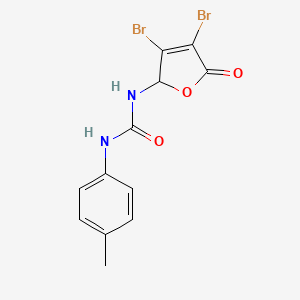
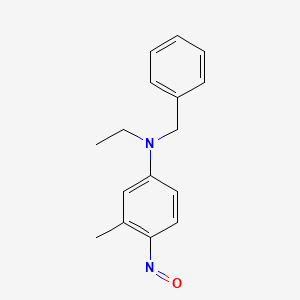
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
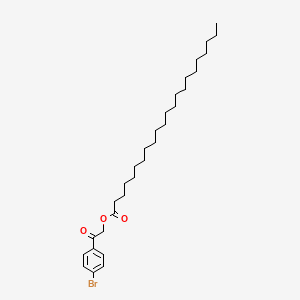

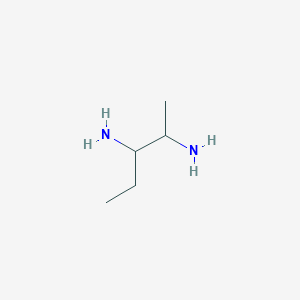
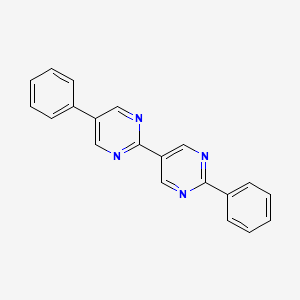
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
